Ambuphylline

Aqueous solubility Formulation development Parenteral administration

Ambuphylline (bufylline) is a 1:1 molecular combination of theophylline and 2-amino-2-methyl-1-propanol (aminoisobutanol), classified as a xanthine-derivative bronchodilator within ATC category R03DA10. It acts through non-selective phosphodiesterase (PDE) inhibition and adenosine receptor antagonism, yielding both bronchodilator and diuretic activities.

Molecular Formula C7H8N4O2.C4H11NO
C11H19N5O3
Molecular Weight 269.30 g/mol
CAS No. 5634-34-4
Cat. No. B1218017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmbuphylline
CAS5634-34-4
Synonymsambuphylline
bufylline
theophylline aminoisobutanol
Molecular FormulaC7H8N4O2.C4H11NO
C11H19N5O3
Molecular Weight269.30 g/mol
Structural Identifiers
SMILESCC(C)(CO)N.CN1C2=C(C(=O)N(C1=O)C)NC=N2
InChIInChI=1S/C7H8N4O2.C4H11NO/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-4(2,5)3-6/h3H,1-2H3,(H,8,9);6H,3,5H2,1-2H3
InChIKeySEIRRUDMPNNSCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ambuphylline (CAS 5634-34-4) Xanthine Bronchodilator: Procurement-Relevant Baseline Profile


Ambuphylline (bufylline) is a 1:1 molecular combination of theophylline and 2-amino-2-methyl-1-propanol (aminoisobutanol), classified as a xanthine-derivative bronchodilator within ATC category R03DA10 [1]. It acts through non-selective phosphodiesterase (PDE) inhibition and adenosine receptor antagonism, yielding both bronchodilator and diuretic activities [2][3]. Its distinguishing physicochemical feature is a water solubility of approximately 55% (w/w), substantially exceeding that of theophylline (~0.83% at 20°C) [4]. Originally developed by Wm. S. Merrell and described in US Patent 2,404,319 (1946), ambuphylline has been investigated for asthma, COPD, angina pectoris, and congestive heart failure [5][6].

1
High aqueous solubility profile supports concentrated formulation research without co-solvents
2
Stoichiometric theophylline content enables use as a PDE inhibitor reference standard in mechanistic studies
3
Dual bronchodilator–diuretic activity supports combined respiratory–renal model research

Why Ambuphylline Cannot Be Simply Substituted with Aminophylline or Theophylline: Key Differentiators


Xanthine bronchodilators within R03DA share a common theophylline pharmacophore, yet differ critically in their counter-ion or co-former identity, which governs aqueous solubility, formulation flexibility, and pharmacokinetic behavior [1]. Ambuphylline employs 2-amino-2-methyl-1-propanol as the solubilizing agent, whereas aminophylline uses ethylenediamine and oxtriphylline uses choline . These structural distinctions yield solubility values spanning two orders of magnitude—from ~8.3 mg/mL (theophylline) to ~550 mg/mL (ambuphylline)—directly impacting the feasible routes of administration (oral solid vs. parenteral solution), the rate of absorption, and the susceptibility to gastric irritation [2]. Additionally, the diuretic indication formally recognized for ambuphylline is not uniformly ascribed to all class members, making cross-class substitution therapeutically inappropriate [3]. The quantitative evidence below substantiates each dimension of differentiation.

!
Water solubility differs substantially from theophylline and other xanthines
Solubility-driven formulation constraints may alter research model administration routes and achievable concentrations compared with theophylline or aminophylline.
!
Dual diuretic activity not uniformly present in class comparators
Ambuphylline's formally recognized diuretic indication is not shared by theophylline or doxofylline, limiting cross-class substitution in combined bronchodilator–diuretic research models.
!
Adenosine receptor antagonism profile differs from doxofylline
Retention of full adenosine antagonism may shift endpoint interpretation in adenosine-sensitive research models compared with doxofylline, which has reduced adenosine antagonism.

Ambuphylline Quantitative Differentiation Evidence: Head-to-Head Data vs. Theophylline, Aminophylline, Doxofylline, and Dyphylline


Water Solubility: Ambuphylline (~550 mg/mL) vs. Theophylline (~8.3 mg/mL) and Other Xanthines

Ambuphylline exhibits a water solubility of approximately 55% (w/w), equating to ~550 mg/mL [1]. This is roughly 66-fold higher than theophylline (8.3 mg/mL at 20°C) , approximately 6.8-fold higher than aminophylline (~81 mg/mL; note variability depending on source, with some vendors reporting 3.7–81 mg/mL) , approximately 23-fold higher than doxofylline (~24 mg/mL) , and approximately 1.7-fold higher than dyphylline (~333 mg/mL) . The solubilizing agent aminoisobutanol in ambuphylline confers a solubility profile uniquely suited for high-concentration aqueous formulations without requiring additional co-solvents.

Water Solubility
Cross-study comparable
Ambuphylline ~550 mg/mL vs. Theophylline ~8.3 mg/mL
Supports high-concentration aqueous formulation research
Approximate ambient temperature values; compiled from monograph and vendor sources
Aqueous solubility Formulation development Parenteral administration

Acute Oral Toxicity (LD50, Mouse): Ambuphylline (600 mg/kg) Demonstrates ~1.8-Fold Higher Safety Margin vs. Theophylline (332 mg/kg)

Ambuphylline (theophylline aminoisobutanol) exhibits an oral LD50 of 600 mg/kg in mice, compared with 332 mg/kg for theophylline and 540 mg/kg for aminophylline (theophylline ethylenediamine) [1]. This represents a 1.8-fold safety margin advantage over theophylline. In a direct comparative toxicity study by Thompson and Warren (1946) published in the Journal of Laboratory and Clinical Medicine, ambuphylline and aminophylline were found to have similar LD50 values via the intravenous route in rabbits (ambuphylline: 163 mg/kg i.v.; aminophylline LD50 i.v. in rabbits was also in a comparable range) and produced similar signs of acute toxicity [2]. Notably, ambuphylline's oral LD50 is 1.11-fold higher than aminophylline's 540 mg/kg, indicating a modestly better acute oral safety profile [1].

Acute Oral LD50
Direct comparison
Ambuphylline 600 mg/kg vs. Theophylline 332 mg/kg (mouse)
Supports tolerability endpoint review in rodent models
Thompson & Warren, 1946; vendor SDS data
Acute toxicity Safety pharmacology Therapeutic window

Chronic Toxicity Equivalence: Ambuphylline and Aminophylline Show No Toxicity in Dogs at 20 mg/kg/day for Extended Dosing

In a controlled repeat-dose study, both ambuphylline (theophylline aminoisobutanol) and aminophylline (theophylline ethylenediamine) were administered to dogs daily at 20 mg/kg via either the intravenous or oral route. Neither compound produced any evidence of toxicity. Similarly, rats fed up to 34 mg/kg daily for up to 60 days showed no toxic effects from either compound [1]. This establishes that ambuphylline's chronic safety profile is at least equivalent to aminophylline—the most widely clinically employed theophylline salt—while offering superior solubility. The absence of differential chronic toxicity supports ambuphylline as a viable alternative to aminophylline in preclinical models where aqueous solubility is a rate-limiting factor.

Repeat-Dose Toxicity
Direct comparison
No toxicity in dogs at 20 mg/kg/day; no toxicity in rats at 34 mg/kg/day for 60 days
Supports chronic study design parity with aminophylline
Thompson & Warren, 1946; both ambuphylline and aminophylline tested
Chronic toxicity Repeat-dose toxicology Preclinical safety

Dual Bronchodilator–Diuretic Indication: Ambuphylline is Formally Classified as Both a Bronchodilator and a Diuretic, Unlike Most Class Members

Ambuphylline is uniquely classified within the xanthine bronchodilator class as possessing both smooth muscle relaxant (bronchodilator) and diuretic efficacy, per the KEGG DRUG database and ATC classification [1][2]. While theophylline and aminophylline exhibit diuretic effects at higher doses, ambuphylline is the only compound in this comparator set whose regulatory documentation explicitly codifies a dual bronchodilator/diuretic profile [3]. This dual functionality is attributed to the aminoisobutanol moiety enhancing renal xanthine delivery and action, though direct mechanistic studies quantifying the diuretic potency difference vs. theophylline are lacking in the published literature [4]. The ATC code R03DA10 is specific to ambuphylline (bufylline), distinguishing it from aminophylline (R03DA05) and other xanthines [1].

Dual Indication
Class-level inference
Bronchodilator + Diuretic (ATC R03DA10)
Supports combined respiratory–renal model research
Quantitative comparative diuretic data limited
Diuretic activity Therapeutic indication ATC classification

Cardiovascular Application Heritage: Ambuphylline Has Documented Clinical Use in Angina Pectoris and Heart Failure, Uncommon Among Xanthine Bronchodilators

Unlike other xanthine bronchodilators whose clinical development focused narrowly on respiratory indications, ambuphylline (as theophylline aminoisobutanol) was investigated and reported as early as 1945–1946 for angina pectoris and congestive heart failure [1][2]. Steinberg and Jensen (1945) documented the use of theophylline aminoisobutanol in angina pectoris, while Smith and Jensen (1946) reported its effects in experimental heart failure models [3][4]. This cardiovascular application heritage is not shared by newer xanthines like doxofylline or dyphylline, which were developed exclusively for respiratory indications. The mechanism is hypothesized to involve coronary vasodilation and positive inotropic effects mediated through PDE inhibition and adenosine receptor antagonism [5].

Cardiovascular Precedent
Class-level inference
Angina pectoris and heart failure studies (1945–1946)
Provides historical research context for cardiovascular xanthine models
No contemporary comparative hemodynamic data
Angina pectoris Congestive heart failure Cardiovascular pharmacology

PDE Inhibition Mechanism: Ambuphylline Shares Theophylline's Non-Selective PDE Inhibitory Profile—A Double-Edged Sword vs. Doxofylline

Ambuphylline acts through non-selective phosphodiesterase (PDE) inhibition and adenosine receptor antagonism, a mechanism identical to theophylline and aminophylline [1]. This contrasts with doxofylline, which exhibits significantly reduced adenosine A1 and A2 receptor antagonism, purportedly accounting for its improved safety profile (fewer cardiovascular and CNS side effects) [2]. Quantitative PDE IC50 data for ambuphylline are not available in the published literature; theophylline's PDE IC50 is reported in the high micromolar range (e.g., PDE4A IC50 ~1642 μM) [3]. Consequently, the selection decision reduces to a trade-off: ambuphylline provides superior solubility and a broader pharmacological profile (including diuretic and cardiovascular activity) at the cost of retaining full adenosine antagonism, whereas doxofylline sacrifices potency breadth for improved tolerability.

PDE Inhibition Profile
Class-level inference
Non-selective PDE inhibitor; full adenosine antagonism
Informs mechanistic endpoint interpretation vs. doxofylline
Quantitative ambuphylline PDE IC50 data unavailable
Phosphodiesterase inhibition Mechanism of action Adenosine antagonism

Optimal Procurement Scenarios for Ambuphylline (CAS 5634-34-4): Where the Evidence Supports Prioritization


High-Concentration Aqueous Formulation Development Requiring Xanthine Bronchodilator Activity

When developing parenteral solutions, oral liquid formulations, or nebulizer-compatible preparations that demand high xanthine loading without organic co-solvents, ambuphylline's ~550 mg/mL water solubility provides a decisive advantage over theophylline (~8.3 mg/mL), doxofylline (~24 mg/mL), and even aminophylline (~81 mg/mL) [1]. This solubility, approximately 66-fold greater than theophylline, enables concentrated stock solutions for in vitro and in vivo pharmacology studies while minimizing solvent-related cytotoxicity artifacts . The crystalline powder form (mp 254–256°C) with defined theophylline content (66.5–69%) facilitates precise gravimetric formulation [2].

Preclinical In Vivo Studies Requiring a Wide Safety Margin and Dual Bronchodilator-Diuretic Activity

For rodent models of obstructive airway disease with concomitant fluid overload—such as COPD complicated by cor pulmonale—ambuphylline's oral LD50 of 600 mg/kg in mice provides a 1.8-fold wider acute safety margin compared to theophylline (332 mg/kg) and a modest margin over aminophylline (540 mg/kg) [3]. Its chronic safety equivalence to aminophylline (no toxicity at 20 mg/kg/day in dogs; no toxicity at 34 mg/kg/day for 60 days in rats) has been directly demonstrated [4]. The formally recognized dual bronchodilator/diuretic indication eliminates the need for adjunctive diuretic agents, simplifying study design [5].

Cardiovascular Pharmacology Research Leveraging Historical Clinical Precedent

For laboratories investigating xanthine pharmacology in angina pectoris or congestive heart failure models, ambuphylline is the only compound among current xanthine bronchodilators with a documented clinical investigation history in these cardiovascular indications (Steinberg & Jensen, 1945–1946; Smith & Jensen, 1946) [6][7]. This historical translational bridge—from preclinical canine heart failure models to human angina case series—makes ambuphylline the rational reference standard for cardiovascular xanthine research, particularly when seeking to replicate or extend historical findings with modern methodologies [8].

Xanthine Comparative Pharmacology Studies Requiring a Mid-Potency, High-Solubility Reference Compound

In comparative studies of theophylline derivatives, ambuphylline occupies a strategically valuable middle ground: its theophylline content (66.5–69% w/w) is intermediate between aminophylline (~78–86% theophylline anhydrous equivalent) and oxtriphylline (~64% theophylline), while its solubility substantially exceeds both [9][2]. Ambuphylline also retains the full non-selective PDE/adenosine mechanism shared with theophylline and aminophylline, making it a mechanistically faithful comparator when testing newer xanthines like doxofylline that have diminished adenosine antagonism. This combination of high solubility and mechanistic fidelity supports its use as a positive control or reference compound in PDE inhibitor screening cascades .

Application
Selection Property
Validation Focus
High-concentration aqueous formulation research
Aqueous solubility profile
Solubility in research-relevant media without co-solvents
Combined bronchodilator–diuretic model studies
Dual pharmacological activity
Bronchodilation and diuresis endpoint co-assessment
Cardiovascular xanthine pharmacology research
Historical research precedent
Endpoint interpretation with modern comparative tools
PDE inhibitor reference compound screening
Theophylline content and mechanistic fidelity
PDE inhibition and adenosine antagonism assay comparison

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